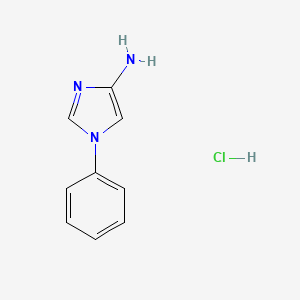

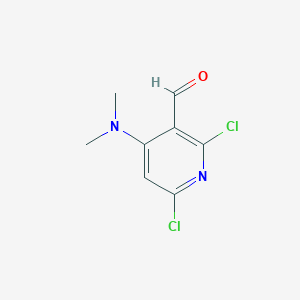

3-(3,4-Dimethoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride

説明

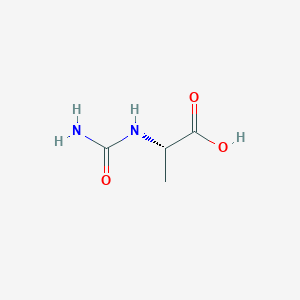

The compound "3-(3,4-Dimethoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride" is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of the pyrrolidin-2-yl group and dimethoxyphenyl group suggests potential for varied biological activities and interesting physicochemical properties.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclodehydration reactions or cyclocondensation of appropriate precursors. For instance, the synthesis of 2,5-diaryl-1,3,4-oxadiazole derivatives containing substituted pyrazolo[1,5-a]pyridine units was achieved through the characterization of structures by IR, 1H NMR, and HRMS spectra . Similarly, novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives were synthesized from corresponding carboxylic acid and ethyl carboxylate, characterized using IR, 1H NMR, HRMS, and UV-vis absorption . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives can be elucidated using techniques such as X-ray crystallography, as demonstrated for a pyrazolo[1,5-a]pyridine-containing derivative, revealing a monoclinic spatial structure with coplanar aromatic rings . The molecular orbital calculations correlate well with absorption properties, providing insights into the electronic structure of these compounds .

Chemical Reactions Analysis

1,3,4-oxadiazole derivatives can participate in various chemical reactions due to their reactive sites. For example, the antibacterial activity of 1,3,4-oxadiazole thioether derivatives was assessed, indicating that these compounds can interact with biological targets . The reactivity of such derivatives can be further explored to understand the chemical behavior of "3-(3,4-Dimethoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride".

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The absorption peaks and fluorescence spectra of these compounds suggest that they have distinct optical properties, with some exhibiting blue fluorescence in dilute solutions . The solubility of related polyimides and poly(amide-imide) in polar and aprotic solvents indicates that the solubility of the compound might also be significant . The thermal behavior of these polymers, studied using thermogravimetric analysis and differential scanning calorimetry, provides a basis for understanding the stability of the compound .

科学的研究の応用

Therapeutic Potential in Various Medical Fields

3-(3,4-Dimethoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride, as a derivative of the oxadiazole ring, has been implicated in a broad range of therapeutic applications. The oxadiazole structure, particularly the 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives, is noted for its versatile biological activities. This class of compounds has been extensively researched for their potential in treating various ailments due to their ability to interact effectively with different enzymes and receptors in biological systems. These interactions are facilitated through a variety of weak bonds, enhancing the bioactivity of these compounds (Verma et al., 2019; Mohammad et al., 2022).

Diverse Pharmacological Activities

The oxadiazole nucleus is integral in the development of new drugs, showcasing a wide array of pharmacological properties. These include antimicrobial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. This versatility in pharmacological actions makes 3-(3,4-Dimethoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride and its related compounds valuable in medicinal chemistry and drug development (Wang et al., 2022; Jalhan et al., 2017).

Role in Drug Development and Other Applications

The 1,3,4-oxadiazole moiety, a part of the compound's structure, is recognized for its significance in drug development. Beyond pharmaceuticals, these compounds find applications in various domains such as polymers, luminescent materials, and electron-transporting materials. This broad spectrum of applications is due to their chemical reactivity and biological properties, making them a focus of extensive research (Rana et al., 2020).

Metal-Ion Sensing and Analytical Applications

In addition to therapeutic uses, 1,3,4-oxadiazole derivatives have been explored for their potential in analytical chemistry, specifically in metal-ion sensing. These compounds are known for their photoluminescent properties and stability, making them suitable for use in developing chemosensors for various metal ions. Their high photoluminescent quantum yield and the presence of potential coordination sites underscore their utility in this field (Sharma et al., 2022).

特性

IUPAC Name |

3-(3,4-dimethoxyphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3.ClH/c1-18-11-6-5-9(8-12(11)19-2)13-16-14(20-17-13)10-4-3-7-15-10;/h5-6,8,10,15H,3-4,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBGSSRVFJTETL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)C3CCCN3)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopentane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B3034512.png)

![2-[2-(2,4-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B3034521.png)

![5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3034523.png)

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B3034527.png)

![2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride](/img/structure/B3034529.png)